molecular formula C21H23FN2O2 B4649165 1-(4-fluorobenzoyl)-N-(2-phenylethyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B4649165
M. Wt: 354.4 g/mol
InChI Key: BLFYXQYRBCMABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-N-(2-phenylethyl)-3-piperidinecarboxamide, commonly known as Fluorophenyl Piperidine, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It is a piperidine derivative that is used as a research chemical in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of Fluorophenyl Piperidine is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. It also has affinity for the dopamine D2 and serotonin 5-HT2A receptors. The binding of Fluorophenyl Piperidine to these receptors may modulate the release of neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that Fluorophenyl Piperidine has potential therapeutic effects in various biological systems. It has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have potential antipsychotic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using Fluorophenyl Piperidine in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more precise studies of the effects of dopamine receptor modulation on various biological systems. However, one limitation is that its potential therapeutic effects have only been studied in animal models, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Fluorophenyl Piperidine. One direction is to further investigate its potential therapeutic effects in humans, particularly in the treatment of schizophrenia, Parkinson's disease, and addiction. Another direction is to develop new drugs based on the structure of Fluorophenyl Piperidine with improved safety and efficacy profiles. Additionally, further studies are needed to fully understand the mechanism of action of Fluorophenyl Piperidine and its effects on various biological systems.

Scientific Research Applications

Fluorophenyl Piperidine has been extensively used as a research chemical in various scientific fields. In pharmacology, it is used to study the effects of piperidine derivatives on various biological systems. In neuroscience, it is used to investigate the role of piperidine derivatives in the central nervous system. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-10-8-17(9-11-19)21(26)24-14-4-7-18(15-24)20(25)23-13-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYXQYRBCMABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)carbonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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